
3-亚磺酰胺
概述
描述
3-Sulfolene, also known as 2,5-dihydrothiophene 1,1-dioxide, is a cyclic organic compound with a sulfone functional group. It is a white, odorless, crystalline solid that is soluble in water and many organic solvents. This compound is primarily used as a source of butadiene in various chemical reactions .
科学研究应用
3-Sulfolene has diverse applications in scientific research:
作用机制
Target of Action
3-Sulfolene, also known as butadiene sulfone, is a cyclic organic chemical with a sulfone functional group . It primarily targets the synthesis of butadiene , a crucial compound in the production of synthetic rubber and various polymers.
Mode of Action
3-Sulfolene is formed by the cheletropic reaction between butadiene and sulfur dioxide . This reaction is typically conducted in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene .
Biochemical Pathways
The reaction proceeds at room temperature over the course of days, but at 130 °C, only 30 minutes are required . The protons in the 2- and 5-positions of 3-Sulfolene rapidly exchange with deuterium oxide under alkaline conditions . Sodium cyanide catalyzes this reaction .
Pharmacokinetics
It is known that 3-sulfolene is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents .
Result of Action
The primary result of 3-Sulfolene’s action is the production of butadiene . Butadiene is a crucial compound in the production of synthetic rubber and various polymers. Additionally, 3-Sulfolene can be used to synthesize diversely-substituted 3-sulfolenes .
Action Environment
The action of 3-Sulfolene is influenced by environmental factors such as temperature and pH. For instance, the reaction between butadiene and sulfur dioxide to form 3-Sulfolene proceeds faster at higher temperatures . Additionally, the protons in the 2- and 5-positions of 3-Sulfolene rapidly exchange with deuterium oxide under alkaline conditions .
生化分析
Biochemical Properties
3-Sulfolene plays a significant role in biochemical reactions due to its sulfone functional group. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, 3-Sulfolene can undergo hydrogenation to produce sulfolane, a solvent used in the petrochemical industry . The compound’s interaction with enzymes such as Raney nickel during hydrogenation highlights its importance in biochemical synthesis .
Cellular Effects
The effects of 3-Sulfolene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Sulfolene does not exhibit mutagenic effects in mammalian cells, indicating its relative safety in cellular environments
Molecular Mechanism
At the molecular level, 3-Sulfolene exerts its effects through various mechanisms. One notable reaction is its cheletropic reaction with sulfur dioxide to form the compound itself . Additionally, 3-Sulfolene can undergo isomerization in the presence of bases or cyanides, leading to a mixture of 2-sulfolene and 3-sulfolene . These reactions highlight the compound’s ability to participate in complex biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Sulfolene are crucial factors. The compound is stable under standard conditions but decomposes above its melting point . Over time, 3-Sulfolene can isomerize to 2-sulfolene, especially at elevated temperatures . Long-term studies have shown that 3-Sulfolene maintains its structural integrity in various solvents, making it a reliable reagent for extended experiments .
Dosage Effects in Animal Models
The effects of 3-Sulfolene at different dosages have been studied in animal models. It has been observed that high doses of 3-Sulfolene can lead to toxic effects, including somnolence and convulsions in rodents . The lethal dose (LD50) for oral administration in rats is approximately 2830 mg/kg . These findings underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
3-Sulfolene is involved in various metabolic pathways, particularly those related to its conversion to butadiene and sulfolane . The compound interacts with enzymes such as Raney nickel during hydrogenation, facilitating its transformation into useful chemical intermediates . These metabolic processes are essential for the compound’s application in biochemical synthesis.
Transport and Distribution
Within cells and tissues, 3-Sulfolene is transported and distributed through various mechanisms. It is soluble in water, which aids its distribution in aqueous environments
Subcellular Localization
The subcellular localization of 3-Sulfolene is influenced by its chemical properties. It is known to localize in the cytoplasm and can interact with various cellular organelles . The compound’s ability to undergo post-translational modifications and its targeting signals are critical factors in its subcellular distribution.
准备方法
Synthetic Routes and Reaction Conditions: 3-Sulfolene is typically synthesized through a cheletropic reaction between butadiene and sulfur dioxide. This reaction can be conducted at room temperature over several days or at elevated temperatures (130°C) for about 30 minutes. Small amounts of hydroquinone or pyrogallol are added to inhibit the polymerization of butadiene .
Industrial Production Methods: In industrial settings, the synthesis of 3-sulfolene involves the use of sodium metabisulfite as a sulfur dioxide equivalent. This method is advantageous as it is safe, inexpensive, and easy to handle. The reaction is carried out in aqueous hexafluoroisopropanol or methanol in the presence of potassium hydrogen sulfate .
化学反应分析
Types of Reactions: 3-Sulfolene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfolane, a solvent used in the petrochemical industry.
Reduction: Catalytic hydrogenation of 3-sulfolene over Raney nickel yields sulfolane.
Common Reagents and Conditions:
Oxidation: Sodium metabisulfite, hexafluoroisopropanol, potassium hydrogen sulfate.
Reduction: Raney nickel, hydrogen gas.
Substitution: Bromine, silver carbonate.
Major Products:
Sulfolane: Formed through hydrogenation.
Thiophene-1,1-dioxide: Formed through dehydrobromination.
相似化合物的比较
2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide): An isomer of 3-sulfolene with similar chemical properties but different structural arrangement.
Sulfolane: A reduced form of sulfolene used as a solvent in various industrial applications.
Uniqueness: 3-Sulfolene is unique due to its ability to serve as a stable, solid source of butadiene, which is otherwise a gaseous compound. This makes it particularly useful in laboratory and industrial settings where handling gaseous butadiene would be challenging .
属性
IUPAC Name |
2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021294 | |
| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Sulfolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
235 °F (NTP, 1992), 113 °C | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Sulfolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3 at 59 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.34 [mmHg] | |
| Record name | 3-Sulfolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS | |
CAS No. |
77-79-2; 28452-93-9, 77-79-2, 20966-34-1 | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Sulfolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Sulfolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Sulfolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Sulfolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20966-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-SULFOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6003L44MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147 to 149 °F (NTP, 1992), 64-65.5 °C | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-sulfolene?
A1: The molecular formula of 3-sulfolene is C4H6O2S, and its molecular weight is 118.17 g/mol.
Q2: What are the key spectroscopic features of 3-sulfolene?
A2: Spectroscopic data for 3-sulfolene can be found in various research articles. For example, one study utilized NMR to characterize the regiochemistry of Diels-Alder adducts derived from 3-sulfolene. []
Q3: What is the primary synthetic application of 3-sulfolene?
A3: 3-Sulfolene is widely recognized as a valuable precursor for the preparation of substituted 1,3-butadienes. The compound readily undergoes a cheletropic elimination of sulfur dioxide upon heating, generating the corresponding diene. [, , ]
Q4: Can 3-sulfolene participate in Diels-Alder reactions?
A4: Yes, 3-sulfolene itself can act as a diene in Diels-Alder reactions. This allows for the synthesis of various cyclic compounds, including natural products. [, , , , , ]
Q5: What types of substituents can be introduced to the 3-sulfolene core?
A5: A wide range of substituents can be introduced to the 3-sulfolene core through various reactions, including alkylation, acylation, and cross-coupling reactions. This versatility allows for the preparation of diversely functionalized 3-sulfolene derivatives. [, , , , , , , , , , , ]
Q6: Can 3-sulfolene be used as a sulfur dioxide source?
A6: Yes, 3-sulfolene can act as an alternative reagent for sulfur dioxide in specific reactions, such as the deoxygenation of aromatic amine N-oxides and the isomerization of ergosterol and its derivatives. []
Q7: Can 3-sulfolene be used to synthesize heterocyclic compounds?
A7: Yes, 3-sulfolene derivatives have been utilized in the synthesis of various heterocyclic compounds, including thiazoles, pyrroles, furans, and isoxazoles. [, , , , , , , , ]
Q8: What is the role of 3-sulfolene in polymer chemistry?
A8: While 3-sulfolene itself is not readily polymerizable, its isomer, 2-sulfolene, can be copolymerized with certain vinyl compounds, such as acrylonitrile and vinyl acetate. []
Q9: Can 3-sulfolene be used in material science?
A9: Yes, 3-sulfolene has been used to functionalize multi-walled carbon nanotubes (MWCNTs) through the Diels-Alder reaction, demonstrating its potential in material science applications. []
Q10: Has 3-sulfolene shown any biological activity?
A10: Some derivatives of 3-sulfolene have demonstrated plant growth regulatory activity in studies on maize seedlings. []
Q11: Have there been any computational studies on 3-sulfolene?
A11: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been used to study the decomposition reaction of 3-sulfolene within a confined environment. []
Q12: Have there been any SAR studies on 3-sulfolene derivatives?
A12: Studies have explored how different substituents on 3-sulfolene derivatives influence their reactivity and selectivity in reactions like the Diels-Alder reaction, providing insights into structure-activity relationships. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
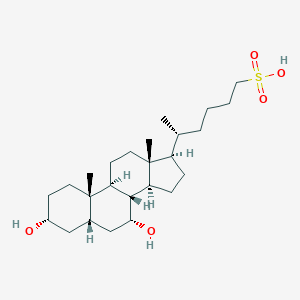
![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
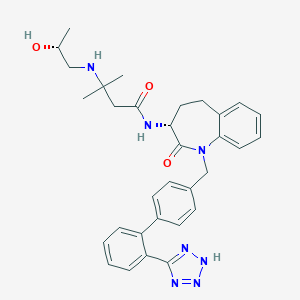
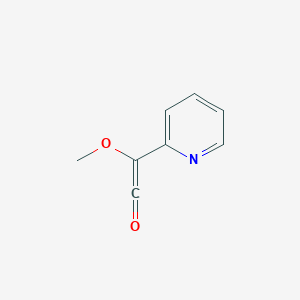
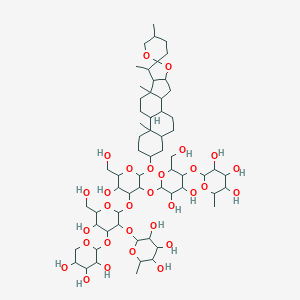
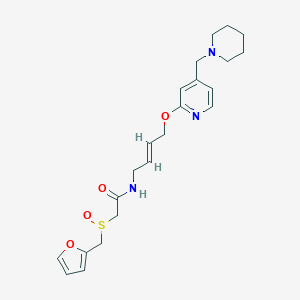


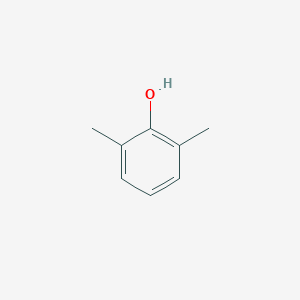


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
